![molecular formula C7H11IO2 B13913523 [4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-YL]methanol](/img/structure/B13913523.png)
[4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-YL]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(Iodomethyl)-2-oxabicyclo[211]hexan-1-YL]methanol is a unique organic compound characterized by its bicyclic structure and the presence of an iodomethyl group
Vorbereitungsmethoden
The synthesis of [4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-YL]methanol typically involves several steps. One common method includes the cycloaddition of suitable precursors followed by iodination and subsequent functional group transformations. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired application.
Analyse Chemischer Reaktionen
[4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-YL]methanol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The iodomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted products. Common reagents include sodium azide, potassium cyanide, and thiols.
Wissenschaftliche Forschungsanwendungen
[4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-YL]methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of [4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-YL]methanol involves its interaction with specific molecular targets. The iodomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. This interaction can modulate various biochemical pathways, making the compound a potential candidate for drug development.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to [4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-YL]methanol include other bicyclic structures such as bicyclo[2.1.1]hexanes and bicyclo[1.1.1]pentanes. These compounds share some structural similarities but differ in their chemical properties and reactivity. The presence of the iodomethyl group in this compound makes it unique and provides distinct reactivity patterns compared to its analogs .
Eigenschaften
Molekularformel |
C7H11IO2 |
|---|---|
Molekulargewicht |
254.07 g/mol |
IUPAC-Name |
[4-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol |
InChI |
InChI=1S/C7H11IO2/c8-3-6-1-7(2-6,4-9)10-5-6/h9H,1-5H2 |
InChI-Schlüssel |
VRPQUFVIVUTMGT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(CC1(OC2)CO)CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(Dimethylamino)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B13913446.png)
![1-[4-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B13913454.png)
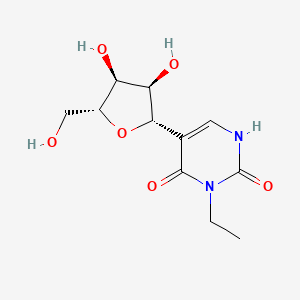
![6-Bromo-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13913465.png)
![N-[9-[6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-4-tritylmorpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13913472.png)
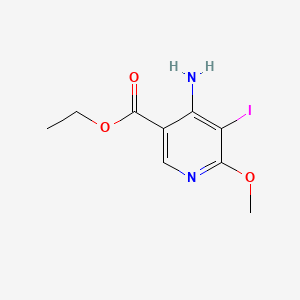
![(5aR,10bS)-2-(2,4,6-Triisopropylphenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B13913487.png)
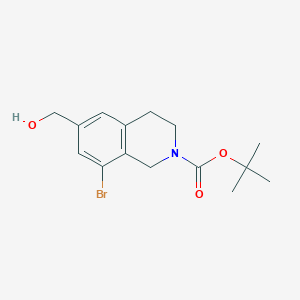
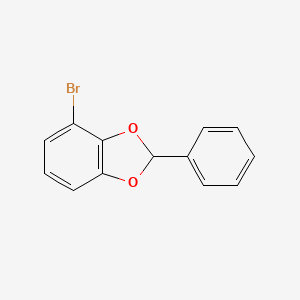
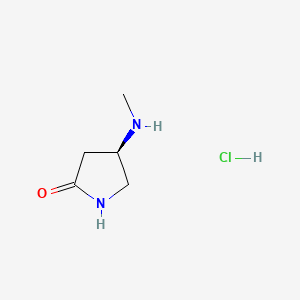
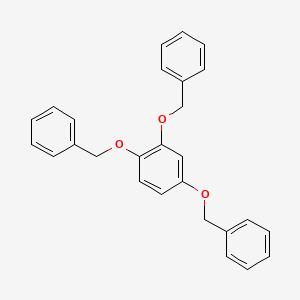
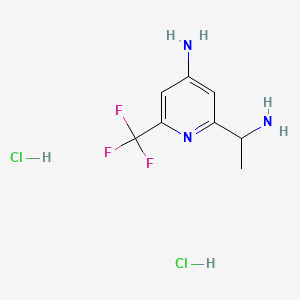
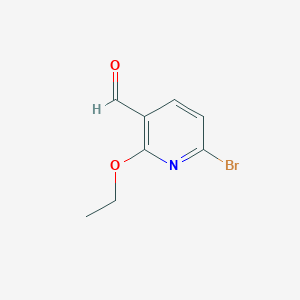
![Methyl (1S,3S,5S)-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B13913530.png)
